N4-Acetyl-2'-deoxy-5'-O-DMT-5-iodocytidine
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Overview
Description
N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine is a synthetic nucleoside that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group at the N4 position, a deoxy sugar moiety, a dimethoxytrityl (DMT) protecting group at the 5’ position, and an iodine atom at the 5 position of the cytidine base. Its molecular formula is C32H32IN3O7, and it has a molecular weight of 697.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine typically involves multiple steps, starting from commercially available cytidine derivatives. The key steps include:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of the cytidine derivative is protected using a dimethoxytrityl (DMT) group.
Acetylation of the N4 position: The N4 position is acetylated using acetic anhydride in the presence of a base such as pyridine.
Iodination at the 5 position: The iodination of the cytidine base at the 5 position is achieved using iodine or an iodine-containing reagent under suitable conditions.
Industrial Production Methods
While specific industrial production methods for N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5 position can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The DMT protecting group can be removed using acidic conditions to yield the free hydroxyl group.
Acetyl Group Removal: The acetyl group at the N4 position can be removed under basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.
Deprotection Reactions: Acidic reagents such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) are used.
Acetyl Group Removal: Basic reagents such as ammonia or sodium methoxide are employed.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Deprotection Reactions: The major product is the deprotected nucleoside.
Acetyl Group Removal: The major product is the deacetylated nucleoside.
Scientific Research Applications
N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine has several scientific research applications:
Chemistry: It is used in the synthesis of modified nucleosides and nucleotides for various chemical studies.
Biology: It serves as a building block for the synthesis of oligonucleotides and DNA analogs used in genetic research.
Medicine: The compound has potential antiviral and anticancer properties, making it a candidate for drug development and therapeutic research.
Industry: It is used in the production of synthetic DNA and RNA for various industrial applications.
Mechanism of Action
The mechanism of action of N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine involves its incorporation into DNA or RNA strands during synthesis. The presence of the iodine atom and the acetyl group can influence the stability and functionality of the nucleic acid strands. The compound can interact with specific molecular targets and pathways, potentially inhibiting viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N4-Acetyl-2’-deoxy-5’-O-DMT-cytidine: Similar structure but lacks the iodine atom at the 5 position.
N4-Benzoyl-5’-O-DMT-2’-deoxycytidine: Similar structure but has a benzoyl group instead of an acetyl group at the N4 position.
N4-Acetyl-2’-deoxy-5’-O-DMT-2’-fluorocytidine: Similar structure but has a fluorine atom at the 2’ position instead of an iodine atom at the 5 position
Uniqueness
N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine is unique due to the presence of the iodine atom at the 5 position, which can significantly alter its chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific research applications, particularly in the fields of antiviral and anticancer research .
Properties
Molecular Formula |
C32H31IN2O7 |
---|---|
Molecular Weight |
682.5 g/mol |
IUPAC Name |
4-acetyl-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C32H31IN2O7/c1-20(36)30-26(33)18-35(31(38)34-30)29-17-27(37)28(42-29)19-41-32(21-7-5-4-6-8-21,22-9-13-24(39-2)14-10-22)23-11-15-25(40-3)16-12-23/h4-16,18,27-29,37H,17,19H2,1-3H3 |
InChI Key |
ZVYHGMMXVRSCJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=O)N(C=C1I)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
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